molecular formula C19H20INO4 B2952598 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide CAS No. 486994-22-3

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B2952598
CAS No.: 486994-22-3
M. Wt: 453.276
InChI Key: PIMHSORFAXDEHH-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide, also known as EFICA, is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide is believed to exert its effects by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the production of pro-inflammatory cytokines and leukotrienes, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and leukotrienes, which are involved in inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to protect neurons from oxidative stress, which is implicated in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects have been well-characterized in vitro. Additionally, this compound has been shown to have low toxicity in vitro, making it a potentially safe compound for use in animal studies. However, this compound has some limitations for lab experiments. Its effects in vivo have not been extensively studied, and its pharmacokinetics and pharmacodynamics are not well-understood.

Future Directions

There are several potential future directions for research on 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use in treating other inflammatory conditions, such as arthritis and inflammatory bowel disease. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects. Overall, this compound shows promise as a potential therapeutic compound for various scientific research applications.

Synthesis Methods

The synthesis of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide has been achieved using different methods, including the reaction of 2-(2-ethoxy-4-formyl-6-iodophenoxy)phenol with N-(2-phenylethyl)acetamide in the presence of a base. Another method involves the reaction of 2,6-diiodo-4-formylphenol with N-(2-phenylethyl)acetamide in the presence of a catalyst. These methods have been optimized to achieve high yields of this compound.

Scientific Research Applications

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.

Properties

IUPAC Name

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20INO4/c1-2-24-17-11-15(12-22)10-16(20)19(17)25-13-18(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMHSORFAXDEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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